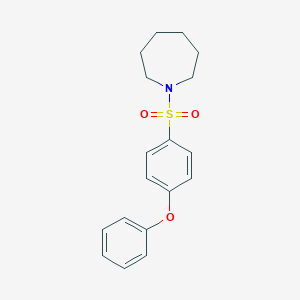

1-(4-Phenoxyphenyl)sulfonylazepane

Description

1-(4-Phenoxyphenyl)sulfonylazepane is a sulfonamide derivative featuring a seven-membered azepane ring substituted with a sulfonyl group attached to a 4-phenoxyphenyl moiety. This compound is structurally characterized by the phenoxy group (a phenyl ether), which imparts distinct steric and electronic properties. Sulfonamides are widely studied in medicinal chemistry for their roles as enzyme inhibitors or receptor ligands, and the phenoxyphenyl substituent may enhance lipophilicity and target binding compared to simpler aryl groups.

Properties

IUPAC Name |

1-(4-phenoxyphenyl)sulfonylazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c20-23(21,19-14-6-1-2-7-15-19)18-12-10-17(11-13-18)22-16-8-4-3-5-9-16/h3-5,8-13H,1-2,6-7,14-15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAQUKNOSPOOMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenoxyphenyl)sulfonylazepane typically involves the reaction of 4-phenoxybenzenesulfonyl chloride with azepane. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

- Solvent: Dichloromethane or another suitable organic solvent.

- Temperature: Room temperature to slightly elevated temperatures.

- Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Use of large-scale reactors.

- Continuous monitoring of reaction parameters.

- Efficient purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Phenoxyphenyl)sulfonylazepane undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to form corresponding sulfoxides or sulfides.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of sulfoxides or sulfides.

Substitution: Formation of substituted azepanes with various functional groups.

Scientific Research Applications

1-(4-Phenoxyphenyl)sulfonylazepane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-Phenoxyphenyl)sulfonylazepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The phenoxyphenyl group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Chloro-3-nitro-benzenesulfonyl)-azepane

- Molecular Formula : C₁₂H₁₅ClN₂O₄S

- Molecular Weight : 318.772 g/mol

- Key Substituents : Chloro (electron-withdrawing) and nitro (strongly electron-withdrawing) groups.

- Hydrogen Bonding: 5 acceptors (sulfonyl oxygens, nitro oxygens) and 0 donors.

- Lipophilicity : XlogP = 2.7, indicating moderate hydrophobicity.

- The nitro group may also confer reactivity in reduction or nucleophilic substitution reactions.

1-[(4-Methylphenyl)sulfonyl]azepane

- Molecular Formula: C₁₃H₁₉NO₂S

- Molecular Weight : 253.365 g/mol

- Key Substituent : Methyl (electron-donating) group.

- Hydrogen Bonding : Likely 3 acceptors (sulfonyl oxygens, azepane nitrogen lone pairs).

- Lipophilicity : Expected XlogP ~2.0–2.5 (methyl enhances hydrophobicity slightly compared to unsubstituted phenyl).

- Impact : The methyl group improves metabolic stability and membrane permeability, making it favorable for pharmacokinetic optimization.

Hypothetical Properties of 1-(4-Phenoxyphenyl)sulfonylazepane

- Molecular Formula: C₁₈H₂₁NO₃S (inferred).

- Molecular Weight : ~355.43 g/mol.

- Key Substituent: Phenoxy (bulky, lipophilic, π-π interaction capable).

- Hydrogen Bonding: ~4 acceptors (sulfonyl oxygens, phenoxy oxygen).

- Lipophilicity: XlogP likely >3.0 due to the phenoxy group’s aromaticity and extended conjugation.

Comparative Data Table

Research Findings and Implications

- Conversely, electron-donating groups (e.g., CH₃ in ) enhance lipophilicity and bioavailability .

- Steric Considerations: The phenoxyphenyl group in the target compound may hinder interactions with flat binding pockets but improve selectivity for hydrophobic targets (e.g., kinases or GPCRs).

- Synthetic Accessibility: Both analogs are synthesized via sulfonylation of azepane with substituted benzenesulfonyl chlorides. The target compound would likely follow a similar route using 4-phenoxyphenylsulfonyl chloride.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.